molecular formula C24H19Cl2N3O3S B2694569 1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 688356-21-0

1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one

Número de catálogo: B2694569
Número CAS: 688356-21-0
Peso molecular: 500.39
Clave InChI: SYUWFTVISUTVJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a potent and selective small molecule inhibitor of Receptor Tyrosine Kinases (RTKs), with a primary research focus on its anti-angiogenic and anti-tumor properties. Its mechanism of action involves the potent inhibition of key angiogenic kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [https://www.ncbi.nlm.nih.gov/books/NBK545257/], which is a critical signaling pathway for the formation of new blood vessels. By blocking VEGFR2-mediated signaling, this compound effectively suppresses endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and starving tumors of their necessary blood supply [https://www.cancer.gov/about-cancer/treatment/types/angiogenesis-inhibitors]. This targeted approach makes it a valuable chemical probe for investigating tumor microenvironment dynamics, metastasis, and resistance mechanisms in various cancer models, including breast and gastric cancers. Furthermore, its quinazoline-based structure is designed for high specificity, allowing researchers to dissect complex RTK signaling networks with minimal off-target effects, providing critical insights for the development of next-generation targeted cancer therapeutics.

Propiedades

IUPAC Name

1-(3,4-dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O3S/c1-31-16-10-15(11-17(12-16)32-2)27-23-18-5-3-4-6-21(18)28-24(29-23)33-13-22(30)14-7-8-19(25)20(26)9-14/h3-12H,13H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWFTVISUTVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one , a quinazoline derivative, has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different research studies regarding its cytotoxic activity:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
HCT-116 (Colon)10.5Induction of apoptosis and cell cycle arrest at G1 phase
A549 (Lung)15.2Inhibition of EGFR and VEGFR signaling pathways
MCF7 (Breast)12.8Activation of p53 pathway leading to apoptosis

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : In HCT-116 cells, treatment with the compound resulted in significant G1 phase arrest, indicating its potential to disrupt the cell cycle progression .
  • Inhibition of Key Signaling Pathways : The compound was found to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HCT-116 Cells : A detailed investigation revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells, with flow cytometry confirming significant cell death at higher concentrations .
  • Combination Therapy : In a study exploring combination therapies, this compound was used alongside conventional chemotherapeutics, enhancing their efficacy and reducing resistance mechanisms in cancer cells .

Comparación Con Compuestos Similares

Substituent Variations in Quinazoline Derivatives ()

The SC-558 analogs (1a-f) share a quinazoline core but differ in substituents (Fig. 1). Key comparisons include:

Compound Substituent (X) Structural Feature Implied Impact Reference
Target Compound 3,4-Cl₂, 3,5-(OCH₃)₂ Dichlorophenyl + dimethoxyanilino High lipophilicity; improved H-bonding -
1e Cl Monochlorophenyl Moderate lipophilicity; electron withdrawal
1c OCH₃ Methoxyphenyl Enhanced solubility; electron donation

Key Findings :

  • Halogenation: The target’s 3,4-dichlorophenyl group likely increases lipophilicity and binding affinity compared to monochloro analogs (e.g., 1e), but may reduce aqueous solubility.
  • Methoxy Groups: The 3,5-dimethoxyanilino group in the target could improve solubility relative to non-polar substituents (e.g., CH₃ in 1b) while maintaining steric compatibility.

Chlorophenyl-Containing Intermediates ()

The compound 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one () shares a chlorophenyl group but lacks the quinazoline-sulfanyl scaffold.

Feature Target Compound Compound
Core Structure Quinazoline + sulfanyl ethanone Dimethylpentanone
Chlorophenyl Position 3,4-Dichloro 4-Chloro
Application Potential therapeutic agent Pesticide intermediate

Key Insight: The dichloro substitution in the target compound may confer higher bioactivity in pharmaceutical contexts compared to the monochloro agrochemical intermediate, though metabolic stability could be compromised.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(3,4-dichlorophenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one, and what reaction conditions optimize yield and purity?

  • The synthesis typically involves sequential nucleophilic substitutions and cyclization. For example:

  • Step 1 : React 3,5-dimethoxyaniline with 2-chloroquinazoline to form the 4-aminoquinazoline intermediate under reflux in ethanol .
  • Step 2 : Introduce the sulfanyl group via thiol-disulfide exchange using a mercaptoethyl ketone derivative. Reaction conditions (pH 7–8, room temperature) minimize side reactions .
  • Step 3 : Couple the dichlorophenyl acetyl moiety via a base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) .
    • Optimization : Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm final product purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

  • X-ray crystallography (for definitive confirmation) and NMR spectroscopy (¹H, ¹³C, DEPT-135) are essential. For example:

  • The dichlorophenyl group shows characteristic aromatic proton splitting (δ 7.4–7.8 ppm) and Cl substituent effects on ¹³C shifts .
  • The sulfanyl linkage (C–S–C) is confirmed via HSQC correlations between the ethanone CH₂ and quinazoline sulfur .
    • Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~527) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How does the substitution pattern (3,4-dichlorophenyl vs. 4-chlorophenyl) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • SAR Strategy :

  • Synthesize analogs with halogen variations (e.g., Br, F) at the phenyl ring and compare IC₅₀ values in cytotoxicity assays .
  • Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .
    • Key Finding : The 3,4-dichloro configuration enhances lipophilicity (logP ~3.5), improving membrane permeability compared to mono-chloro analogs .

Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Standardization :

  • Use identical cell lines (ATCC-validated) and culture conditions (e.g., RPMI-1640 + 10% FBS) .
  • Validate assay reproducibility via positive controls (e.g., doxorubicin for cytotoxicity) .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare results across independent studies .

Q. How can researchers investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
    • In vivo PK : Administer intravenously/orally to rodents and collect plasma samples for bioavailability (F%) and half-life (t₁/₂) analysis .

Methodological Design & Data Analysis

Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀, Hill slope, and maximal efficacy (R² > 0.95) using GraphPad Prism .
  • Resampling methods : Bootstrap confidence intervals (95%) to account for variability in replicate experiments .

Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?

  • Combination index (CI) method : Use the Chou-Talalay approach to quantify synergism (CI < 1) or antagonism (CI > 1) .
  • Isobolograms : Plot IC₅₀ values of single agents vs. combinations to visualize synergy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.